Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
CAS No.: 1007190-49-9
Cat. No.: VC8403729
Molecular Formula: C8H6FKO2S
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
![Potassium 2-[(4-fluorophenyl)sulfanyl]acetate - 1007190-49-9](/images/structure/VC8403729.png)
Specification
CAS No. | 1007190-49-9 |
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Molecular Formula | C8H6FKO2S |
Molecular Weight | 224.3 g/mol |
IUPAC Name | potassium;2-(4-fluorophenyl)sulfanylacetate |
Standard InChI | InChI=1S/C8H7FO2S.K/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
Standard InChI Key | BNLWWCVJORNRMT-UHFFFAOYSA-M |
SMILES | C1=CC(=CC=C1F)SCC(=O)[O-].[K+] |
Canonical SMILES | C1=CC(=CC=C1F)SCC(=O)[O-].[K+] |
Introduction
Structural and Molecular Characteristics
The molecular formula of potassium 2-[(4-fluorophenyl)sulfanyl]acetate is C₈H₆FKO₂S, with a calculated molecular weight of 224.27 g/mol. The structure comprises a 4-fluorophenyl group linked via a sulfanyl bridge to the α-carbon of the acetate moiety, which is neutralized by a potassium ion (Figure 1). Key structural features include:
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Aromatic ring: The 4-fluorophenyl group contributes to electronic effects, with fluorine’s electronegativity influencing ring reactivity .
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Sulfanyl linkage: The thioether (-S-) group enhances lipophilicity and potential for nucleophilic substitution reactions .
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Carboxylate group: The deprotonated acetic acid moiety forms a stable ionic interaction with potassium, improving solubility in polar solvents .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular formula | C₈H₆FKO₂S |
Molecular weight | 224.27 g/mol |
LogP (lipophilicity) | ~1.2 (estimated) |
Water solubility | High (due to ionic character) |
Melting point | Not reported |
Synthetic Pathways
While no direct synthesis of potassium 2-[(4-fluorophenyl)sulfanyl]acetate is documented, analogous methods for sulfanyl-acetate derivatives suggest viable routes:
Nucleophilic Substitution
Reaction of 4-fluorobenzenethiol with chloroacetic acid followed by neutralization with potassium hydroxide:
This method aligns with procedures used for potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate and potassium (2,4-dichlorophenoxy)acetate , where thiols or phenols react with halogenated acids.
Condensation Reactions
Alternative routes may involve Michael addition or cyclization strategies, as seen in benzothiazine syntheses . For example, coupling 4-fluorophenylsulfanylated intermediates with activated acetate precursors under basic conditions could yield the target compound.
Table 2: Hypothetical Reaction Conditions
Reagent | Role | Conditions |
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4-Fluorobenzenethiol | Thiol nucleophile | Ethanol, 60–90°C |
Chloroacetic acid | Electrophilic substrate | Reflux, 4–6 hours |
KOH | Neutralizing agent | Room temperature |
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic substitution: The sulfanyl group may participate in S-alkylation or oxidation to sulfoxides/sulfones .
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Coordination chemistry: The carboxylate and sulfur atoms could act as ligands for metal ions, relevant to catalysis or material science .
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Acid-base behavior: The potassium salt dissociates in water, releasing the carboxylate anion, which may interact with biological targets .
Pharmaceutical Intermediate
Benzothiazole and benzothiazine derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory activities . The 4-fluorophenyl group, common in drug design (e.g., fluoroquinolones), suggests potential use in:
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Antitumor agents: Fluorinated arylthioethers enhance membrane permeability and target binding .
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Antimicrobials: Sulfur-containing compounds disrupt microbial enzyme systems .
Agricultural Chemistry
Analogous potassium phenoxyacetates are herbicides (e.g., 2,4-D derivatives) . The fluorophenyl variant may offer improved selectivity or environmental stability.
Future Research Directions
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Synthetic optimization: Develop one-pot methodologies to improve yield and purity, inspired by benzothiazine syntheses .
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Biological screening: Evaluate cytotoxicity, antimicrobial activity, and pharmacokinetics in vitro.
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Structural analogs: Explore substitutions at the phenyl ring (e.g., Cl, NO₂) to modulate bioactivity.
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